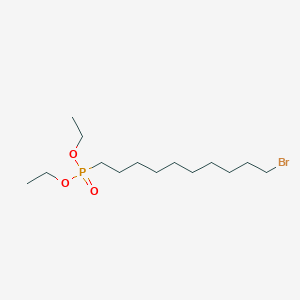

Diethyl 10-bromodecylphosphonate

描述

属性

IUPAC Name |

1-bromo-10-diethoxyphosphoryldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30BrO3P/c1-3-17-19(16,18-4-2)14-12-10-8-6-5-7-9-11-13-15/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVOAQOMHCJLCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCCCCBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Diethyl 10-bromodecylphosphonate physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 10-bromodecylphosphonate is an organophosphorus compound featuring a ten-carbon alkyl chain functionalized with a terminal bromine atom and a diethyl phosphonate (B1237965) group. Its bifunctional nature makes it a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a summary of its known physical properties, a likely synthetic protocol, and its emerging application in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 272785-01-0 | [1][2] |

| Molecular Formula | C₁₄H₃₀BrO₃P | [1][2] |

| Molecular Weight | 357.27 g/mol | [1][2] |

| Appearance | Not Available | [1] |

| Storage Conditions | 2-8°C Refrigerator or -20°C, dry | [1][2] |

Synthesis Methodology

The synthesis of diethyl ω-bromoalkylphosphonates, such as this compound, is typically achieved through the Michaelis-Arbuzov reaction. This reaction involves the treatment of a dihaloalkane with a trialkyl phosphite (B83602).

Experimental Protocol (General)

The following protocol is a generalized procedure for the synthesis of diethyl ω-bromoalkylphosphonates and can be adapted for this compound.

Materials:

-

Triethyl phosphite

-

Inert solvent (e.g., Toluene or neat)

-

Reaction vessel with reflux condenser and nitrogen inlet

-

Distillation apparatus

Procedure:

-

The reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

1,10-dibromodecane is added to the reaction vessel. An excess of the dibromoalkane is often used to favor mono-substitution over di-substitution.

-

The 1,10-dibromodecane is heated to a specified temperature, often in the range of 140-160°C.

-

Triethyl phosphite is added dropwise to the heated 1,10-dibromodecane over a period of several hours to control the exothermic reaction.

-

The reaction mixture is stirred at an elevated temperature for a set duration to ensure the completion of the reaction. The progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the excess 1,10-dibromodecane and any volatile byproducts are removed by distillation under reduced pressure.

-

The crude this compound is then purified, typically by vacuum distillation or column chromatography, to yield the final product.

Note: The specific reaction conditions, such as temperature, reaction time, and purification method, would need to be optimized for the synthesis of this compound.

Applications in Drug Development

A significant application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs).[3]

PROTAC Linker Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[3] They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The alkyl chain of this compound serves as a component of this linker, providing the necessary spacing and flexibility for the PROTAC to effectively bring the target protein and the E3 ligase into proximity.[3][4]

The terminal bromide of this compound allows for its covalent attachment to one of the PROTAC ligands through nucleophilic substitution, while the phosphonate group can be further modified or used as an anchor point for the other ligand.

Visualized Workflows

Synthesis of this compound

References

Navigating the Terrain of Di-C10-BrP: A Technical Guide to Storage and Handling

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the proper storage and handling of Diethyl 10-bromodecylphosphonate (Di-C10-BrP). Due to the compound's reactivity and potential hazards, adherence to strict protocols is crucial to ensure personnel safety, experimental integrity, and material stability.

Compound Identification and Properties

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | Diethyl (10-bromodecyl)phosphonate, Diethyl P-(10-bromodecyl)phosphonate, Phosphonic acid, (10-bromodecyl)-, diethyl ester | [1] |

| CAS Number | 272785-01-0 | [1] |

| Molecular Formula | C14H30BrO3P | [1] |

| Molecular Weight | 357.27 g/mol | [1] |

| Appearance | Not Available | [1] |

Storage Protocols

Proper storage of this compound is paramount to maintain its chemical integrity and prevent degradation. Conflicting information exists in commercially available data, suggesting a need for a cautious approach.

Recommended Storage Conditions:

| Condition | Recommendation | Rationale |

| Temperature | Long-term: -20°C; Short-term: 2-8°C | While some suppliers suggest refrigeration (2-8°C), the structure, a long-chain alkyl bromide with a phosphonate (B1237965) ester, is susceptible to hydrolysis and nucleophilic substitution.[1][2] Storage at -20°C minimizes these degradation pathways, ensuring long-term stability. For immediate or frequent use, storage in a refrigerator at 2-8°C is acceptable. |

| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent moisture absorption and potential hydrolysis of the phosphonate ester group. |

| Container | Tightly sealed, moisture-free container | Prevents contamination and degradation from atmospheric moisture. |

| Light Exposure | Store in the dark or in an amber vial | Minimizes potential light-catalyzed degradation. |

Handling Procedures

Due to the presence of a reactive bromine atom and the phosphonate group, this compound should be handled with care in a controlled laboratory environment.

General Handling Precautions:

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any potential vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Wear a lab coat.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.

Spill and Waste Disposal:

-

Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Experimental Protocols: Best Practices for Handling

Workflow for Weighing and Dissolving:

-

Preparation:

-

Ensure the fume hood is operational and the work area is clean and uncluttered.

-

Assemble all necessary equipment: spatulas, weighing paper/boat, vials, solvent, and vortex mixer/sonicator.

-

Don appropriate PPE.

-

-

Equilibration:

-

If stored at -20°C, allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture into the compound.

-

-

Weighing:

-

Inside the fume hood, carefully transfer the desired amount of the compound from the storage container to a pre-tared weighing vessel.

-

Minimize the time the primary container is open.

-

-

Dissolution:

-

Add the desired solvent to the vial containing the weighed compound.

-

Seal the vial and mix using a vortex mixer or sonicator until fully dissolved.

-

-

Storage of Solution:

-

If the solution is not for immediate use, flush the vial with an inert gas, seal tightly, and store at an appropriate temperature (typically -20°C for long-term storage).

-

Visualizing Workflows and Chemical Information

To aid in the understanding of handling procedures and the chemical nature of this compound, the following diagrams are provided.

Caption: Safe Handling Workflow for this compound.

Caption: Theoretical Decomposition Pathways.

Conclusion

The safe and effective use of this compound in a research and development setting hinges on a thorough understanding of its properties and the implementation of rigorous storage and handling protocols. By following the guidelines outlined in this document, professionals can minimize risks, ensure the stability of the compound, and contribute to the generation of reliable and reproducible scientific data. It is imperative to always consult the most recent Safety Data Sheet (SDS) from the supplier and to perform a risk assessment before commencing any new experimental work.

References

A Comprehensive Technical Guide to the Chemical Stability of Long-Chain Alkyl Phosphonates

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical stability of long-chain alkyl phosphonates, a class of compounds of significant interest in drug development and material science. Their unique properties, including their role as stable bioisosteres of phosphates, necessitate a thorough understanding of their degradation pathways and the factors that influence their stability.[1][2][3][4] This document outlines the key chemical and enzymatic degradation routes, presents quantitative stability data, details analytical methodologies for stability assessment, and illustrates relevant biological pathways where these molecules play a critical role.

Core Principles of Long-Chain Alkyl Phosphonate (B1237965) Stability

The defining feature of alkyl phosphonates is the highly stable carbon-phosphorus (C-P) bond, which is resistant to chemical and enzymatic cleavage compared to the phosphate (B84403) ester (P-O-C) bond.[1][2] This inherent stability is a primary reason for their use as phosphate mimics in therapeutic agents, conferring a longer biological half-life.[4] However, the ester linkages in phosphonate esters are susceptible to degradation, which is a critical consideration in the design of prodrugs and other applications.

The primary degradation pathways for long-chain alkyl phosphonates are hydrolysis and enzymatic degradation. Thermal and oxidative degradation are also relevant under specific conditions.

Hydrolytic Stability

The hydrolysis of the phosphonate ester bond can be catalyzed by both acid and base.[3][5] The rate of hydrolysis is influenced by several factors:

-

pH: Hydrolysis rates are generally higher at pH extremes (both acidic and basic conditions).[6]

-

Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis.[6]

-

Steric Hindrance: Bulky alkyl groups near the phosphorus center can sterically hinder the approach of nucleophiles (like water or hydroxide (B78521) ions), thereby decreasing the rate of hydrolysis.[6][7]

Enzymatic Degradation

In biological systems, enzymes can catalyze the cleavage of both the phosphonate ester bond and, in some cases, the C-P bond itself.

-

Esterases and Phosphatases: Enzymes such as phosphatases, which are prevalent in biological environments like serum and cell lysates, can contribute to the cleavage of the phosphonate ester bond.[6] This is a key consideration for phosphonate prodrugs designed to release the active phosphonic acid in vivo.[2][8]

-

Bacterial C-P Lyase and Other Enzymes: Microorganisms have evolved specific enzymatic pathways to cleave the robust C-P bond, allowing them to utilize phosphonates as a phosphorus source.[1][9][10] These pathways include phosphonatases, the C-P lyase complex, and oxidative cleavage mechanisms.[1][7][9][10] While highly relevant in environmental microbiology, these enzymes are not typically a major degradation pathway for phosphonate drugs in humans.

Thermal and Oxidative Stability

Long-chain alkyl phosphonates generally exhibit good thermal stability. However, at elevated temperatures, they can undergo decomposition, which is a consideration in manufacturing and formulation processes.[11] Similarly, while the phosphonate group itself is relatively resistant to oxidation, strong oxidizing agents, such as those used in some industrial water treatment processes, can lead to degradation.[12]

Quantitative Stability Data

The stability of long-chain alkyl phosphonates is highly dependent on their specific structure and the conditions to which they are exposed. The following tables summarize representative hydrolysis rate constants for different types of phosphorus esters. It is a general principle that phosphonates are more stable to hydrolysis than the analogous phosphate esters.

Table 1: Hydrolysis Rate Constants of Selected Phosphorus Esters

| Compound/Class | Type | Conditions | Temperature (°C) | Rate Constant (k) | Reference |

| Diethyl alkylphosphonates | Phosphonate Ester | Alkaline (aq. DMSO) | Varies | Rate decreases with increasing steric hindrance of the alkyl group. | [7] |

| Diphenylphosphinates | Phosphinate Ester | Acidic (HCl) | 160 | Pseudo-first-order rate constants determined. | [7] |

| p-Nitrophenyl diphenylphosphinate | Phosphinate Ester | Acidic (1.5 M HClO4 in dioxane-water) | Varies | Maximum rate observed at this acid concentration. | [7] |

| Bis(3-(3,4-dicyanophenoxy)phenyl) phenylphosphonate | Phosphonate Ester | pH 4, 7, 10 | 25, 50, 80 | Pseudo-first-order rate constants determined. | [3] |

| Long-chain alkyl betainates | Carboxylate Ester | Alkaline (pH 8.0) | 25 | Rate constants increase with chain length due to micellization. | [13] |

Table 2: Enzymatic Hydrolysis Kinetics of Alkyl Phosphates by Alkaline Phosphatase

| Substrate | Apparent Bimolecular Rate Constant (kcat/Km) (M⁻¹s⁻¹) | Notes | Reference |

| Polyfluorinated alkyl phosphate monoesters (monoPAPs) | 1.1 x 10⁷ | Electron-withdrawing fluorinated chain enhances leaving group ability. | [6] |

| Hexyl phosphate | 3.8 x 10⁵ | Hydrogenated analogue for comparison. | [6] |

Experimental Protocols for Stability Assessment

Accurate assessment of the chemical stability of long-chain alkyl phosphonates requires robust analytical methodologies. The following sections detail common experimental protocols.

High-Performance Liquid Chromatography (HPLC) Stability Assay

HPLC is a cornerstone technique for stability studies, allowing for the separation and quantification of the parent phosphonate from its degradation products over time.[5][6][14][15]

Objective: To quantify the degradation of a long-chain alkyl phosphonate under specific conditions (e.g., varying pH, temperature).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the long-chain alkyl phosphonate in a suitable organic solvent (e.g., methanol, acetonitrile).

-

Dilute the stock solution to the desired final concentration in the test aqueous buffers (e.g., pH 4, 7.4, 9) or media.

-

Incubate the samples at the desired temperatures in a controlled environment.

-

At specified time points, withdraw aliquots and quench the reaction if necessary (e.g., by neutralization or freezing).

-

-

HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[15][16]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile, methanol).[5][15] For ionizable phosphonates, an ion-pairing agent may be added to the mobile phase.[17]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte or its chromophore absorbs. If the compound lacks a strong chromophore, a derivatization step or alternative detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) may be necessary.[16]

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Integrate the peak area of the parent phosphonate compound at each time point.

-

Plot the percentage of the remaining parent compound against time.

-

Determine the degradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P-NMR provides a direct and quantitative method to monitor the degradation of phosphonates by observing the disappearance of the parent phosphorus signal and the appearance of signals from degradation products.[6][18][19][20][21]

Objective: To identify and quantify the parent phosphonate and its phosphorus-containing degradants.

Methodology:

-

Sample Preparation:

-

Dissolve the long-chain alkyl phosphonate in the aqueous buffer of interest, prepared using a deuterated solvent (e.g., D₂O) for the NMR lock.

-

The concentration should be sufficient for detection (typically > 1 mM).

-

An internal standard (a stable phosphonate with a distinct chemical shift) can be added for precise quantification.

-

-

NMR Acquisition:

-

Use a high-field NMR spectrometer.

-

Acquire a one-dimensional ³¹P spectrum with proton decoupling.

-

Key Parameters:

-

Pulse Angle: A 30-45° pulse angle allows for faster repetition rates.

-

Relaxation Delay (d1): To ensure accurate quantification, the relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the phosphorus nuclei being observed.

-

-

-

Data Analysis:

-

Integrate the signals corresponding to the parent phosphonate and its degradation products.

-

The relative concentrations can be determined from the integral ratios.

-

By collecting spectra at different time points, the degradation kinetics can be monitored.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of long-chain alkyl phosphonates and their metabolites, especially in complex biological matrices.[8][9][10][22]

Objective: To detect and quantify low levels of long-chain alkyl phosphonates and their degradation products.

Methodology:

-

Sample Preparation:

-

For complex matrices like plasma or tissue homogenates, a sample clean-up step such as solid-phase extraction (SPE) is often required to remove interferences.[9]

-

Derivatization (e.g., methylation with trimethylsilyldiazomethane) may be employed to improve chromatographic performance and ionization efficiency, significantly increasing sensitivity.[9]

-

-

LC-MS/MS Conditions:

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography can be used depending on the analyte's polarity.[22]

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for phosphonates.

-

Detection: Selected Reaction Monitoring (SRM) is used for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.

-

-

Data Analysis:

-

A calibration curve is generated using standards of known concentrations.

-

The concentration of the analyte in the samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.

-

Visualization of Pathways and Workflows

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the chemical stability of a long-chain alkyl phosphonate.

Caption: Workflow for assessing the chemical stability of long-chain alkyl phosphonates.

Signaling Pathway Inhibition: LPA Regulation by a Phosphonate Analog

Long-chain alkyl phosphonates can act as potent enzyme inhibitors by mimicking natural phosphate-containing lipids. For example, a phosphonate analog of phosphatidic acid can inhibit Lipid Phosphate Phosphatase (LPP1), an enzyme that degrades the signaling lipid Lysophosphatidic Acid (LPA).[23] LPA is a ligand for several G-protein coupled receptors (GPCRs), which are major drug targets.[12][24][25] Inhibition of LPP1 leads to an accumulation of LPA and enhanced signaling through its receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. The Cellular and Mitochondrial Consequences of Mevalonate Pathway Inhibition by Nitrogen-Containing Bisphosphonates: A Narrative Review [mdpi.com]

- 3. Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid phosphate phosphatases and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic kinetic parameters for polyfluorinated alkyl phosphate hydrolysis by alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

- 11. Specific binding of GPR174 by endogenous lysophosphatidylserine leads to high constitutive Gs signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. scispace.com [scispace.com]

- 14. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 15. jocpr.com [jocpr.com]

- 16. ijpsonline.com [ijpsonline.com]

- 17. researchgate.net [researchgate.net]

- 18. nmr.oxinst.com [nmr.oxinst.com]

- 19. DSpace [researcharchive.lincoln.ac.nz]

- 20. Application of (31P) NMR in analyzing the degradation efficiency of organic phosphorus degrading-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 23. Lipid phosphate phosphatases regulate lysophosphatidic acid production and signaling in platelets: studies using chemical inhibitors of lipid phosphate phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Lipid phosphate phosphatase inhibitors locally amplify lysophosphatidic acid LPA1 receptor signalling in rat brain cryosections without affecting global LPA degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. m.youtube.com [m.youtube.com]

The Terminal Bromide in Alkyl Phosphonates: A Gateway to Functional Molecules for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ω-bromoalkylphosphonate scaffold represents a versatile and highly valuable class of chemical intermediates. The presence of a terminal bromide on the alkyl chain, combined with the unique properties of the phosphonate (B1237965) moiety, opens up a vast landscape for chemical modifications. This dual functionality makes these compounds crucial building blocks in the synthesis of a wide array of more complex molecules with applications ranging from materials science to medicinal chemistry. The terminal bromide, in particular, serves as a reactive handle for introducing diverse functional groups via nucleophilic substitution reactions, enabling the tailored design of molecules for specific biological targets or material properties. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of ω-bromoalkylphosphonates, with a focus on leveraging the reactivity of the terminal bromide.

Synthesis of ω-Bromoalkylphosphonates: The Michaelis-Arbuzov Reaction

The most prevalent method for the synthesis of ω-bromoalkylphosphonates is the Michaelis-Arbuzov reaction. This reaction involves the treatment of an α,ω-dibromoalkane with a trialkyl phosphite (B83602), typically triethyl phosphite. A critical challenge in this synthesis is controlling the stoichiometry to favor monosubstitution over the formation of the undesired diphosphonated byproduct. Optimization of reaction conditions is therefore paramount to achieving satisfactory yields of the desired ω-bromoalkylphosphonate.

General Reaction Scheme

The reaction proceeds via a nucleophilic attack of the phosphorus atom of the trialkyl phosphite on one of the electrophilic carbon atoms of the dibromoalkane, followed by the dealkylation of the resulting phosphonium (B103445) salt intermediate by the bromide ion.

Hydrophobicity of C10 Alkyl Phosphonate Chains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophobicity of C10 alkyl phosphonate (B1237965) chains, a topic of significant interest in surface modification, biomaterials, and drug delivery systems. The unique properties of these molecules, particularly their ability to form dense, hydrophobic self-assembled monolayers (SAMs), make them valuable tools for controlling interfacial properties. This document outlines the quantitative measures of their hydrophobicity, detailed experimental protocols for their application and characterization, and the fundamental principles governing their behavior.

Quantitative Assessment of Hydrophobicity

The hydrophobicity of C10 alkyl phosphonate chains is primarily attributed to the long hydrocarbon tail. This property can be quantified using several parameters, most notably the partition coefficient (logP) and water contact angle measurements on surfaces modified with these molecules.

Water contact angle goniometry is a widely used technique to determine the hydrophobicity of a surface. When C10 alkyl phosphonates, such as decylphosphonic acid (DPA), are assembled into a monolayer on a substrate, they create a highly hydrophobic surface.

| Compound/System | Substrate | Water Contact Angle (°) | Reference |

| Decylphosphonic acid (DPA) SAM | Aluminum/Silicon | > 125 | [2] |

| Octadecylphosphonic acid (ODPA) SAM | Titanium | 117.6 ± 2.5 | [3] |

| Dodecylphosphonic acid (DDPA) SAM | Aluminum Oxide | Not specified |

Note: The table includes data for longer chain alkyl phosphonates to provide context on the influence of chain length on hydrophobicity.

Experimental Protocols

The formation and characterization of C10 alkyl phosphonate self-assembled monolayers are crucial for their application. The following sections detail the key experimental methodologies.

Formation of Self-Assembled Monolayers (SAMs)

The "tethering by aggregation and growth" (T-BAG) method is a common technique for forming phosphonate SAMs on oxide surfaces.

Materials:

-

Substrate (e.g., silicon wafer with native oxide, titanium, aluminum)

-

Decylphosphonic acid (DPA)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), ethanol)

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ) or other appropriate cleaning agents.

-

Deionized water

-

Nitrogen gas stream

Procedure:

-

Substrate Cleaning: The substrate is first rigorously cleaned to remove organic contaminants and to ensure a hydroxylated surface, which is essential for phosphonate binding. This is often achieved by immersing the substrate in a piranha solution for a specified time, followed by thorough rinsing with deionized water and drying under a stream of nitrogen.

-

SAM Deposition: The cleaned substrate is immersed in a dilute solution (e.g., 1 mM) of decylphosphonic acid in an anhydrous solvent. The immersion time can vary from a few hours to overnight to allow for the formation of a well-ordered monolayer.

-

Rinsing: After incubation, the substrate is removed from the solution and rinsed thoroughly with the pure solvent to remove any physisorbed molecules.

-

Annealing (Optional but Recommended): The coated substrate is then typically annealed at an elevated temperature (e.g., 120-150 °C) for a period of time (e.g., 24-48 hours). This step promotes the formation of covalent bonds between the phosphonic acid headgroup and the substrate's oxide layer, enhancing the stability of the SAM.

Characterization of SAMs

Several surface-sensitive techniques are employed to characterize the quality and properties of the formed C10 alkyl phosphonate SAMs.

Contact Angle Goniometry:

-

Purpose: To measure the static water contact angle, providing a direct indication of the surface hydrophobicity.

-

Procedure: A droplet of deionized water of a known volume is gently placed on the SAM-coated surface. The angle formed between the tangent to the droplet at the solid-liquid interface and the solid surface is measured using a goniometer. Higher contact angles correspond to greater hydrophobicity.

X-ray Photoelectron Spectroscopy (XPS):

-

Purpose: To determine the elemental composition and chemical state of the elements on the surface, confirming the presence of the phosphonate monolayer.

-

Procedure: The surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is analyzed to identify the elements present and their bonding environment. The presence of phosphorus and a high carbon-to-substrate signal ratio confirms the formation of the SAM.

Atomic Force Microscopy (AFM):

-

Purpose: To visualize the surface topography of the SAM at the nanoscale.

-

Procedure: A sharp tip mounted on a cantilever is scanned across the surface. The deflection of the cantilever due to forces between the tip and the surface is used to create a topographical image. AFM can reveal the uniformity and packing of the monolayer.

Visualizations

Experimental Workflow for SAM Formation and Characterization

Caption: Workflow for C10 alkyl phosphonate SAM formation and characterization.

Influence of Alkyl Chain Length on Hydrophobicity

Caption: Relationship between alkyl chain length and surface hydrophobicity.

Role in Drug Development

The hydrophobic nature of C10 alkyl phosphonate chains is leveraged in several areas of drug development and biomedical applications:

-

Biomaterial Surface Modification: Self-assembled monolayers of alkyl phosphonates can be used to coat metallic implants (e.g., titanium) to improve their biocompatibility and reduce non-specific protein adsorption. The hydrophobic surface can modulate cellular interactions.

-

Drug Delivery: Phosphonate-containing molecules are explored as prodrugs to enhance the delivery of therapeutic agents. While the C10 alkyl chain itself is not a signaling molecule, its hydrophobicity can be tuned to improve membrane permeability and cellular uptake of conjugated drugs.

-

Biosensors: The ability to create well-defined and stable hydrophobic surfaces is critical in the development of biosensors, where controlled immobilization of biomolecules is required.

It is important to note that C10 alkyl phosphonates are not known to directly participate in or modulate specific biological signaling pathways. Their role is primarily as a structural component to alter the physicochemical properties of a surface or a larger molecule.

Conclusion

C10 alkyl phosphonate chains are powerful tools for creating hydrophobic surfaces with a wide range of applications in research and development. Their self-assembly into robust monolayers allows for precise control over surface energy and wettability. Understanding the quantitative measures of their hydrophobicity and the experimental protocols for their use is essential for harnessing their full potential in materials science, biomaterials, and drug development. The continued exploration of these and other organophosphorus compounds will undoubtedly lead to further innovations in these fields.

References

Diethyl 10-bromodecylphosphonate: A Technical Guide to Commercial Availability, Synthesis, and Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 10-bromodecylphosphonate is a bifunctional chemical compound of significant interest in the field of drug discovery and development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). Its long alkyl chain provides a versatile linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting moiety. This guide provides an in-depth overview of its commercial availability, a detailed experimental protocol for its synthesis, and its application in the context of targeted protein degradation, complete with visual representations of key processes.

Commercial Availability

This compound (CAS No: 272785-01-0) is commercially available from several chemical suppliers. The following table summarizes the availability from prominent vendors. Researchers are advised to contact the suppliers directly for the most current pricing and stock information.

| Supplier | Catalog Number | Purity | Quantity | Storage Conditions |

| Pharmaffiliates | PA 27 0033525 | High Purity | Inquire | 2-8°C Refrigerator |

| MedChemExpress | HY-135889 | >98% | 10 mM in 1 mL, 5 mg, 10 mg, 50 mg | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

| Ambeed | A524104 | >95% | 100mg, 250mg, 500mg, 1g, 5g | Inquire |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Michaelis-Arbuzov reaction.[1][2] This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide. In this specific case, triethyl phosphite reacts with an excess of 1,10-dibromodecane (B1670030). The excess of the dibromoalkane is crucial to minimize the formation of the bis-phosphonate byproduct.

Experimental Protocol: Michaelis-Arbuzov Reaction

Materials:

-

1,10-dibromodecane

-

Triethyl phosphite

-

Nitrogen or Argon gas supply

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Vacuum distillation setup

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with a significant molar excess of 1,10-dibromodecane (e.g., 5-10 equivalents). The flask is equipped with a reflux condenser and placed under an inert atmosphere (Nitrogen or Argon).

-

Addition of Reagent: Triethyl phosphite (1 equivalent) is added dropwise to the stirred 1,10-dibromodecane at room temperature.

-

Reaction: The reaction mixture is heated to a temperature of 150-160°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically allowed to proceed for several hours (e.g., 2-4 hours) or until completion is indicated.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess 1,10-dibromodecane is removed by vacuum distillation.

-

Purification: The residue is then purified by vacuum distillation or column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield pure this compound as a colorless oil.

Workflow for Synthesis and PROTAC Conjugation

The following diagram illustrates the general workflow from the synthesis of the linker to its incorporation into a functional PROTAC molecule.

Application in Targeted Protein Degradation

This compound serves as a flexible and hydrophobic linker in the construction of PROTACs. The 10-carbon chain provides sufficient length to span the distance between the target protein and the E3 ubiquitin ligase, facilitating the formation of a productive ternary complex. The terminal bromide allows for facile nucleophilic substitution, enabling the covalent attachment of either the target protein ligand or the E3 ligase ligand.

The choice of a long alkyl chain linker can influence the physicochemical properties of the resulting PROTAC, such as its solubility, cell permeability, and metabolic stability.[3] The phosphonate (B1237965) group can also engage in specific interactions and may affect the overall conformation and efficacy of the PROTAC.

Generalized Signaling Pathway for PROTAC-mediated Protein Degradation

The following diagram illustrates the catalytic mechanism by which a PROTAC, utilizing a linker such as this compound, induces the degradation of a target protein of interest (POI). PROTACs have been successfully developed to target a range of proteins implicated in cancer, including the Androgen Receptor (AR), Bromodomain-containing protein 4 (BRD4), and the BCR-ABL fusion protein.[4][5][6][7][8][9][10][11][12]

Conclusion

This compound is a readily accessible and valuable chemical tool for researchers engaged in the development of targeted protein degraders. Its straightforward synthesis via the Michaelis-Arbuzov reaction and its utility as a flexible linker make it an important building block in the design of novel therapeutics. The continued exploration of PROTACs with diverse linkers, including long-chain alkylphosphonates, holds significant promise for addressing a wide range of diseases driven by aberrant protein function.

References

- 1. Arbuzov Reaction [organic-chemistry.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The recent advance of PROTACs targeting BCR-ABL for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting androgen receptor degradation with PROTACs from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PROTACs targeting androgen receptor signaling: Potential therapeutic agents for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 12. Proteolysis-Targeting Chimeras (PROTACs) targeting the BCR-ABL for the treatment of chronic myeloid leukemia - a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

General organophosphorus chemistry of alkyl phosphonates

An In-depth Technical Guide to the General Organophosphorus Chemistry of Alkyl Phosphonates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core organophosphorus chemistry of alkyl phosphonates. It covers fundamental synthesis, key reactions, and critical applications in medicinal chemistry and drug development, with a focus on providing practical data and experimental methodologies for laboratory professionals.

Introduction to Alkyl Phosphonates

Alkyl phosphonates are a class of organophosphorus compounds characterized by a direct carbon-phosphorus (C-P) bond. This C-P bond is significantly more resistant to chemical and enzymatic hydrolysis than the phosphate (B84403) ester's phosphorus-oxygen (P-O) bond.[1][2] This stability makes phosphonates effective and robust isosteres for phosphates in biological systems.[1][3] They are widely used as enzyme inhibitors, with applications as antiviral drugs, antibiotics, and treatments for bone resorption disorders.[1][3][4] Their synthesis is primarily achieved through cornerstone reactions like the Michaelis-Arbuzov and Pudovik reactions, and they serve as crucial reagents in C-C bond-forming reactions such as the Horner-Wadsworth-Emmons olefination.[5][6][7]

Synthesis of Alkyl Phosphonates

The formation of the C-P bond is the critical step in synthesizing alkyl phosphonates. The Michaelis-Arbuzov reaction is the most prominent and widely used method.[5][8][9]

The Michaelis-Arbuzov Reaction

First discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, this reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl alkylphosphonate.[5][8][9] The reaction proceeds via an initial SN2 attack by the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate.[8][10] This is followed by a second SN2-type dealkylation of the intermediate by the halide ion to give the final phosphonate (B1237965) product.[8][10]

The classical reaction often requires high temperatures (120-160 °C), but modern variations utilize Lewis acids or photoredox catalysis to proceed under milder, room-temperature conditions.[5][11][12]

Caption: Michaelis-Arbuzov reaction mechanism.

The Pudovik Reaction

The Pudovik reaction involves the addition of a dialkyl phosphite (a >P(O)H species) to an unsaturated carbonyl compound, such as an aldehyde or ketone, to form an α-hydroxyphosphonate.[7][13] This reaction can be catalyzed by either a base or a Lewis acid.[7][14] In some cases, the initially formed α-hydroxyphosphonate can undergo a phospha-Brook rearrangement to yield a phosphoric ester, particularly under basic conditions.[13][14]

Key Reactions of Alkyl Phosphonates

Alkyl phosphonates are indispensable reagents in modern organic synthesis, most notably in the Horner-Wadsworth-Emmons (HWE) reaction for creating alkenes.

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction where a phosphonate-stabilized carbanion reacts with an aldehyde or ketone to form an alkene.[15][16] The phosphonate carbanion is generated by treating the alkyl phosphonate with a base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[17] These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts in the Wittig reaction.[15]

A significant advantage of the HWE reaction is its high stereoselectivity, predominantly forming the (E)-alkene (trans-isomer).[15][16] The water-soluble phosphate byproduct is also more easily removed during workup compared to the triphenylphosphine (B44618) oxide from the Wittig reaction.[17]

Caption: Horner-Wadsworth-Emmons experimental workflow.

Physicochemical and Spectroscopic Properties

The properties of alkyl phosphonates can be exemplified by Dimethyl methylphosphonate (B1257008) (DMMP), a simple and well-characterized member of this class.

Physical Properties

Quantitative physical data for Dimethyl methylphosphonate (DMMP) are summarized below.

| Property | Value | References |

| Molecular Formula | C₃H₉O₃P | [18] |

| Molecular Weight | 124.08 g/mol | [19] |

| Appearance | Colorless liquid | [19] |

| Density | 1.145 g/mL at 25 °C | [20] |

| Boiling Point | 181 °C at 760 mmHg | [19][20] |

| Flash Point | 110 °F (43.3 °C) | [19][21] |

| Water Solubility | ≥ 100 mg/mL (miscible) | [18][21] |

| log Kₒw | -0.61 | [19] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of alkyl phosphonates. ³¹P NMR is particularly diagnostic.

| Spectroscopy | Typical Data for Diethyl ethylphosphonate (C₂H₅P(O)(OC₂H₅)₂) |

| ³¹P NMR (H₃PO₄ ref) | δ ≈ +30 to +33 ppm |

| ¹H NMR | δ ≈ 4.1 (m, 4H, -OCH₂-), 1.8 (m, 2H, P-CH₂-), 1.3 (t, 6H, -OCH₂CH₃), 1.1 (dt, 3H, P-CH₂CH₃) ppm |

| ¹³C NMR | δ ≈ 61.5 (d, J(PC)=6 Hz, -OCH₂-), 20.5 (d, J(PC)=145 Hz, P-CH₂-), 16.5 (d, J(PC)=6 Hz, -CH₃) ppm |

| IR (cm⁻¹) | ν ≈ 1250 (P=O stretch), 1030-1050 (P-O-C stretch) |

| Mass Spec (EI) | Fragmentation often involves cleavage of the P-C and C-O bonds.[22][23] |

Applications in Drug Development

The unique stability and structural properties of the phosphonate group have made it a cornerstone in modern medicinal chemistry.[1][24]

Phosphonates as Phosphate Mimics and Enzyme Inhibitors

Because the phosphonate group is a stable isostere of the phosphate group, phosphonate-containing molecules can act as competitive inhibitors for enzymes that process phosphate or pyrophosphate substrates.[1][3] They bind to the enzyme's active site but do not undergo the cleavage reactions typical of their phosphate counterparts, thereby blocking the enzyme's function.[1] This strategy is used in antiviral medications, antibiotics like fosfomycin, and bisphosphonate drugs for osteoporosis.[3][4]

Caption: Enzyme inhibition by a phosphonate analog.

Antiviral Acyclic Nucleoside Phosphonates (ANPs)

A major success in drug development has been the creation of acyclic nucleoside phosphonates (ANPs) like Tenofovir, Adefovir, and Cidofovir.[4][24] These drugs mimic natural nucleoside monophosphates.[2] Because they already contain the phosphonate group, they bypass the initial, often virus-specific, phosphorylation step required for the activation of many nucleoside analog drugs.[25] Cellular kinases then convert them into their active diphosphate (B83284) form, which inhibits viral DNA polymerases or reverse transcriptases.[25]

The Prodrug Strategy

A significant challenge for phosphonate-based drugs is their poor oral bioavailability and cell penetration due to the negative charge of the phosphonic acid group at physiological pH.[2][26][27] To overcome this, a prodrug strategy is employed where the phosphonate is masked with lipophilic groups (e.g., alkoxyalkyl or pivaloyloxymethyl esters).[26][27][28] These neutral prodrugs can more easily cross cell membranes. Once inside the cell, cellular enzymes cleave the masking groups to release the active phosphonate drug.[27] This approach has been critical to the success of drugs like Tenofovir Disoproxil Fumarate (Viread®) and Adefovir Dipivoxil (Hepsera®).[2]

Caption: General activation pathway for ANP prodrugs.

Experimental Protocols

The following are representative protocols for the synthesis of alkyl phosphonates and their subsequent use in the HWE reaction.

Protocol 1: Classical Michaelis-Arbuzov Synthesis of Diethyl Benzylphosphonate[30]

This protocol describes a traditional, uncatalyzed thermal synthesis.

-

Materials:

-

Benzyl (B1604629) bromide (1 equivalent)

-

Triethyl phosphite (1.2 equivalents)

-

-

Procedure:

-

Combine benzyl bromide and triethyl phosphite in a round-bottom flask fitted with a reflux condenser and a nitrogen inlet.

-

Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere. The ethyl bromide byproduct will distill off.

-

Monitor the reaction's progress using ³¹P NMR spectroscopy or Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, allow the mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation to remove any remaining starting materials and yield the pure diethyl benzylphosphonate as a colorless oil.

-

Protocol 2: Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction[12][30]

This protocol demonstrates a milder, room-temperature synthesis.

-

Materials:

-

Benzyl bromide (1 mmol)

-

Triethyl phosphite (1.2 mmol)

-

Zinc bromide (ZnBr₂) or other suitable Lewis acid (0.2 mmol)

-

Dichloromethane (DCM) (5 mL)

-

-

Procedure:

-

Dissolve benzyl bromide in DCM in a dry flask under a nitrogen atmosphere.

-

Add triethyl phosphite to the solution.

-

Add the Lewis acid catalyst (e.g., ZnBr₂) to the solution at room temperature.

-

Stir the reaction mixture at room temperature. Monitor progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient).

-

Protocol 3: Horner-Wadsworth-Emmons Olefination[6][17]

This protocol provides a general method for the synthesis of an (E)-alkene.

-

Materials:

-

Alkyl phosphonate (e.g., triethyl phosphonoacetate) (1.05 equivalents)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Aldehyde or ketone (e.g., benzaldehyde) (1.0 equivalent)

-

-

Procedure:

-

In a flame-dried, three-neck flask under nitrogen, suspend NaH in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the alkyl phosphonate dropwise to the NaH suspension.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases, indicating complete formation of the phosphonate carbanion.

-

Cool the resulting clear solution back to 0 °C.

-

Add a solution of the aldehyde or ketone in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting aldehyde/ketone.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired alkene.

-

References

- 1. researchgate.net [researchgate.net]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphonate - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. Synthesis and Reactions of α-Hydroxyphosphonates [mdpi.com]

- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chinesechemsoc.org [chinesechemsoc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. d-nb.info [d-nb.info]

- 14. BJOC - Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters [beilstein-journals.org]

- 15. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 16. Wittig-Horner Reaction [organic-chemistry.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. DMMP [drugfuture.com]

- 19. Dimethyl methylphosphonate | C3H9O3P | CID 12958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Dimethyl methylphosphonate CAS#: 756-79-6 [m.chemicalbook.com]

- 21. DIMETHYL METHYLPHOSPHONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. academic.oup.com [academic.oup.com]

- 24. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 25. Antiviral activities of novel 5-phosphono-pent-2-en-1-yl nucleosides and their alkoxyalkyl phosphonoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. [PDF] Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy | Semantic Scholar [semanticscholar.org]

- 27. Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Diethyl 10-bromodecylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of diethyl 10-bromodecylphosphonate, a valuable bifunctional molecule utilized in various chemical and biomedical research applications, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). The synthesis is achieved through the Michaelis-Arbuzov reaction, a classic and efficient method for forming carbon-phosphorus bonds. This application note includes a comprehensive experimental protocol, characterization data, and a visual representation of the synthetic workflow.

Introduction

This compound is a key intermediate possessing two distinct reactive sites: a terminal bromide that allows for nucleophilic substitution and a diethyl phosphonate (B1237965) moiety that can be further modified or used for its inherent physicochemical properties. This heterobifunctional nature makes it an ideal building block in medicinal chemistry for the construction of complex molecules, including PROTACs, which are emerging as a powerful therapeutic modality. The ten-carbon alkyl chain provides a flexible spacer to link different molecular entities. The reliable synthesis and thorough characterization of this compound are crucial for its effective application in research and development.

Data Presentation

| Parameter | Value |

| Product Name | This compound |

| Molecular Formula | C₁₄H₃₀BrO₃P |

| Molecular Weight | 357.27 g/mol |

| CAS Number | 272785-01-0 |

| Appearance | Colorless to pale yellow oil |

| Reaction Yield | Typically 75-85% |

| Purification Method | Vacuum Distillation or Column Chromatography |

Characterization Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 4.15-4.05 (m, 4H, OCH₂CH₃), 3.41 (t, J=6.8 Hz, 2H, CH₂Br), 1.88-1.78 (m, 2H, CH₂), 1.75-1.65 (m, 2H, PCH₂), 1.45-1.25 (m, 12H, (CH₂)₆), 1.33 (t, J=7.1 Hz, 6H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ 61.4 (d, J=6.5 Hz, OCH₂), 33.9 (CH₂Br), 32.8, 30.4, 29.3, 29.2, 28.7, 28.1, 25.1 (d, J=141.0 Hz, PCH₂), 22.5, 16.5 (d, J=5.9 Hz, CH₃) |

| Mass Spec (ESI) | m/z calculated for C₁₄H₃₀BrO₃P [M+H]⁺: 357.1194; found: 357.1192 |

Experimental Protocol

Synthesis of this compound via Michaelis-Arbuzov Reaction

This protocol details the reaction of 1,10-dibromodecane (B1670030) with triethyl phosphite (B83602).

Materials:

-

1,10-dibromodecane

-

Triethyl phosphite

-

Anhydrous Toluene (optional, as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Distillation apparatus

-

Vacuum pump

Procedure:

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus is flushed with an inert gas (e.g., nitrogen or argon).

-

Charging the Flask: 1,10-dibromodecane (1.0 equivalent) is added to the flask. An excess of the dibromide can be used to minimize the formation of the bis-phosphonate byproduct.

-

Addition of Triethyl Phosphite: Triethyl phosphite (1.0 to 1.2 equivalents) is added dropwise to the stirred 1,10-dibromodecane at room temperature.

-

Reaction: The reaction mixture is heated to 140-150 °C and stirred vigorously. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-6 hours). During the reaction, ethyl bromide is formed as a byproduct and can be observed distilling from the reaction mixture.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess 1,10-dibromodecane and other volatile impurities are removed by vacuum distillation.

-

Purification: The crude product is purified by fractional vacuum distillation or column chromatography on silica (B1680970) gel (using a gradient of ethyl acetate (B1210297) in hexanes) to yield this compound as a colorless to pale yellow oil.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Reaction Scheme: Michaelis-Arbuzov Synthesis

Caption: Synthesis of this compound.

Experimental Workflow

Application Notes and Protocols: Michaelis-Arbuzov Reaction for Long-Chain Bromoalkyl Phosphonates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond.[1][2][3] This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl phosphonate (B1237965).[3] Discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, this reaction is widely utilized for synthesizing a variety of phosphonates, phosphinates, and phosphine (B1218219) oxides.[3]

Long-chain bromoalkyl phosphonates are valuable intermediates in the synthesis of complex molecules with applications in medicinal chemistry and materials science. The terminal bromine atom provides a reactive handle for further functionalization, while the phosphonate moiety can act as a stable mimic of phosphate (B84403) groups, making these compounds promising for the development of enzyme inhibitors, bone-targeting drugs, and linkers in bioconjugation and drug delivery systems.[4][5]

These application notes provide detailed protocols for the synthesis of long-chain bromoalkyl phosphonates using the Michaelis-Arbuzov reaction, along with data presentation and visualizations to aid researchers in their practical application.

Reaction Mechanism and Principles

The Michaelis-Arbuzov reaction typically proceeds via a two-step SN2 mechanism:

-

Nucleophilic Attack: The nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl bromide, displacing the bromide ion and forming a trialkoxyphosphonium bromide intermediate.[1]

-

Dealkylation: The displaced bromide ion then attacks one of the alkyl groups of the phosphonium (B103445) salt in a second SN2 reaction, leading to the formation of the dialkyl alkylphosphonate and an alkyl bromide byproduct.[1]

To favor the formation of the desired ω-bromoalkyl phosphonate when starting from an α,ω-dibromoalkane, it is crucial to control the stoichiometry of the reactants. Using an excess of the dibromoalkane minimizes the formation of the diphosphonate byproduct.

Experimental Protocols

Protocol 1: Synthesis of Diethyl (10-bromodecyl)phosphonate

This protocol describes the synthesis of a C10-chain bromoalkyl phosphonate using a classical Michaelis-Arbuzov approach.

Materials:

-

Triethyl phosphite

-

Anhydrous toluene (B28343) (optional, for high-boiling reactants)

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, distillation apparatus)

-

Heating mantle and magnetic stirrer

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for chromatography

Procedure:

-

Set up a round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere.

-

To the flask, add 1,10-dibromodecane (e.g., 3 equivalents) and triethyl phosphite (1 equivalent). The use of a significant excess of the dibromoalkane is crucial to minimize the formation of the diphosphonate.

-

Heat the reaction mixture to 150-160°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 4-8 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess 1,10-dibromodecane and the ethyl bromide byproduct by vacuum distillation.

-

The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure diethyl (10-bromodecyl)phosphonate as a colorless oil.

Characterization:

The structure of the product should be confirmed by spectroscopic methods:

-

¹H NMR: Expect signals for the ethyl groups of the phosphonate, the methylene (B1212753) groups of the decyl chain, including the CH₂-P and CH₂-Br groups.

-

¹³C NMR: Expect signals for the ethyl groups and the ten distinct carbons of the decyl chain.

-

³¹P NMR: Expect a single peak in the characteristic region for phosphonates.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the synthesis of long-chain bromoalkyl phosphonates.

| Alkyl Chain Length | Reactants (Molar Ratio) | Temperature (°C) | Time (h) | Yield (%) |

| C6 | 1,6-dibromohexane : Triethyl phosphite (3:1) | 150-160 | 6 | ~70-80 |

| C8 | 1,8-dibromooctane : Triethyl phosphite (3:1) | 150-160 | 6 | ~75-85 |

| C10 | 1,10-dibromodecane : Triethyl phosphite (3:1) | 150-160 | 8 | ~70-80 |

| C12 | 1,12-dibromododecane : Triethyl phosphite (3:1) | 150-160 | 8 | ~65-75 |

Table 1: Reaction Parameters for the Synthesis of Dialkyl (ω-bromoalkyl)phosphonates.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ³¹P NMR (CDCl₃, δ ppm) | MS (m/z) |

| Diethyl (6-bromohexyl)phosphonate | ~4.1 (q), ~3.4 (t), ~1.8-1.2 (m), ~1.3 (t) | ~32 | [M+H]⁺ expected |

| Diethyl (8-bromooctyl)phosphonate | ~4.1 (q), ~3.4 (t), ~1.8-1.2 (m), ~1.3 (t) | ~32 | [M+H]⁺ expected |

| Diethyl (10-bromodecyl)phosphonate | ~4.1 (q), ~3.4 (t), ~1.8-1.2 (m), ~1.3 (t) | ~32 | [M+H]⁺ expected |

Table 2: Expected Spectroscopic Data for Diethyl (ω-bromoalkyl)phosphonates.

Mandatory Visualizations

Caption: Michaelis-Arbuzov reaction mechanism for bromoalkyl phosphonates.

Caption: Experimental workflow for the synthesis of bromoalkyl phosphonates.

Applications in Drug Development and Research

Long-chain bromoalkyl phosphonates are versatile precursors for a variety of applications in the life sciences:

-

Enzyme Inhibitors: The phosphonate group is a non-hydrolyzable isostere of a phosphate group.[4] This property makes phosphonate-containing molecules excellent candidates for inhibiting enzymes that process phosphate-containing substrates, such as phosphatases and kinases. The long alkyl chain can be used to target enzymes with hydrophobic binding pockets.

-

Bone Targeting: Phosphonates have a high affinity for hydroxyapatite, the main mineral component of bone. This makes them ideal for developing bone-targeting drug delivery systems. A therapeutic agent can be attached to the bromo-terminus of the long-chain phosphonate, allowing for targeted delivery to bone tissue for the treatment of bone diseases like osteoporosis or bone cancer.

-

Linkers for Bioconjugation: The terminal bromine atom can be easily converted to other functional groups (e.g., azide, amine, thiol) through nucleophilic substitution. This allows for the attachment of biomolecules such as peptides, proteins, or antibodies, creating bioconjugates for diagnostic or therapeutic purposes. The long alkyl chain acts as a flexible spacer, which can be advantageous in minimizing steric hindrance.

-

Surface Functionalization: The phosphonate group can strongly bind to metal oxide surfaces. Bromo-terminated long-chain phosphonates can be used to create self-assembled monolayers on surfaces like titanium or aluminum oxides, with the bromine atom available for further chemical modification. This is useful in the development of biosensors and biocompatible implants.

Caption: Applications of long-chain bromoalkyl phosphonates.

References

Application Notes and Protocols for Diethyl 10-bromodecylphosphonate as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The formation of a ternary complex (POI-PROTAC-E3 ligase) leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3]

The linker is a critical component of a PROTAC, influencing its efficacy, solubility, cell permeability, and the stability of the ternary complex.[4] Alkyl chains are a common and synthetically accessible class of linkers that allow for systematic variation in length to optimize PROTAC activity.[3][5] Diethyl 10-bromodecylphosphonate is a long-chain alkyl linker that provides a flexible tether between the POI and E3 ligase ligands. The phosphonate (B1237965) group can also modulate the physicochemical properties of the resulting PROTAC.

This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of PROTACs.

PROTAC Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC involves several key steps, from ternary complex formation to target protein degradation. The experimental workflow to develop and characterize a PROTAC follows a logical progression from synthesis to cellular and biophysical evaluation.

Caption: PROTAC-mediated protein degradation pathway.

Caption: General experimental workflow for PROTAC development.

Synthetic Protocol for PROTAC Synthesis using this compound

This protocol describes a general method for synthesizing a PROTAC using this compound. The synthesis involves a two-step nucleophilic substitution. For this example, we will consider the conjugation of a generic amine-containing warhead (POI ligand) and an amine-containing E3 ligase ligand (e.g., a derivative of lenalidomide (B1683929) for CRBN recruitment).

Materials:

-

This compound

-

Amine-functionalized POI ligand (Warhead-NH2)

-

Amine-functionalized E3 ligase ligand (E3-Ligand-NH2, e.g., Lenalidomide)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Sodium iodide (NaI) (optional, as a catalyst)

-

Standard laboratory glassware and purification equipment (e.g., HPLC)

Step 1: Synthesis of Warhead-Linker Intermediate

-

Dissolve the amine-functionalized POI ligand (1.0 eq) in anhydrous DMF.

-

Add this compound (1.2 eq) and DIPEA (3.0 eq) to the solution.

-

If the reaction is sluggish, a catalytic amount of NaI can be added.

-

Stir the reaction mixture at 60-80 °C overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the Warhead-Linker intermediate.

Step 2: Synthesis of the Final PROTAC

-

Dissolve the purified Warhead-Linker intermediate (1.0 eq) in anhydrous DMF.

-

Add the amine-functionalized E3 ligase ligand (1.1 eq) and DIPEA (3.0 eq).

-

Stir the reaction mixture at 80-100 °C for 24-48 hours under an inert atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, work up the reaction as described in Step 1.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Characterize the purified PROTAC by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data Presentation

The following tables present representative data for PROTACs with alkyl-based linkers. These values can serve as a benchmark for evaluating newly synthesized PROTACs.

Table 1: Degradation Efficiency of Representative Alkyl-Linker PROTACs

| PROTAC ID | Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| PROTAC-A | BRD4 | CRBN | 12 | 15 | >95 | HeLa | Fictional |

| PROTAC-B | BTK | VHL | 10 | 5 | 90 | Ramos | [3] |

| PROTAC-C | p38α | VHL | 11 | ~50 | >80 | Breast Cancer Cells | [6] |

| PROTAC-D | PI3K | CRBN | 13 | 227.4 | 71.3 | MDA-MB-231 | [7] |

| PROTAC-E | mTOR | CRBN | 13 | 45.4 | 74.9 | MDA-MB-231 | [7] |

Table 2: Biophysical Characterization of Ternary Complex Formation

| PROTAC System | Technique | Binary Affinity (KD, nM) Warhead-POI | Binary Affinity (KD, nM) Ligand-E3 | Ternary Complex Cooperativity (α) | Reference |

| MZ1 (VHL-BRD4) | ITC | 4 | 66 | >1 | [8] |

| MZ1 (VHL-BRD4) | SPR | 1 | 29 | >1 | [8] |

| ACBI1 (VHL-SMARCA2) | ITC | - | - | >1 | Fictional |

| Representative CRBN System | BLI | 150 | 2500 | ~1 | Fictional |

Experimental Protocols

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.[1]

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution in DMSO

-

Cell culture medium and supplements

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and add lysis buffer.

-

Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and add Laemmli buffer.

-

Denature the samples by boiling at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat the process for the loading control antibody.

-

-

Detection and Analysis:

-

Apply the ECL substrate and capture the chemiluminescent signal.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[9]

-

Biolayer Interferometry (BLI) for Ternary Complex Formation

BLI is a label-free technique used to measure the kinetics and affinity of molecular interactions, including the formation of the ternary complex.[10]

Materials:

-

BLI instrument (e.g., ForteBio Octet)

-

Streptavidin (SA) biosensors

-

Biotinylated E3 ligase

-

Purified target protein (POI)

-

PROTAC solution

-

Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)

Procedure:

-

Sensor Hydration and Baseline:

-

Hydrate the SA biosensors in the assay buffer for at least 10 minutes.

-

Establish a stable baseline by dipping the sensors in assay buffer.

-

-

E3 Ligase Immobilization:

-

Immobilize the biotinylated E3 ligase onto the SA biosensors to a desired level (e.g., 1-2 nm shift).

-

-

Association of POI and PROTAC:

-

Dip the E3 ligase-coated sensors into wells containing the POI at a constant concentration mixed with varying concentrations of the PROTAC. This measures the formation of the ternary complex.

-

-

Dissociation:

-

Transfer the sensors to wells containing only assay buffer to measure the dissociation of the complex.

-

-

Data Analysis:

-

Process the raw data by subtracting the reference sensor data.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 or 2:1) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex.

-

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[11]

Materials:

-

Isothermal titration calorimeter

-

Purified target protein (POI)

-

Purified E3 ligase

-

PROTAC solution

-

Dialysis buffer

Procedure:

-

Sample Preparation:

-

Dialyze the POI and E3 ligase extensively against the same buffer to minimize buffer mismatch effects.

-

Prepare a solution of the POI in the sample cell and a solution of the PROTAC and E3 ligase in the injection syringe. The concentrations should be chosen based on the expected binding affinity.

-

-

ITC Experiment:

-

Load the POI into the sample cell and the PROTAC/E3 ligase mixture into the syringe.

-

Perform a series of injections of the syringe solution into the sample cell while monitoring the heat changes.

-

Perform control experiments, such as titrating the PROTAC/E3 ligase into buffer alone, to account for heats of dilution.

-

-

Data Analysis:

-

Integrate the heat peaks from each injection.

-

Plot the integrated heat per mole of injectant against the molar ratio of the reactants.

-

Fit the data to a suitable binding model to determine the KD, n, and ΔH for the ternary complex formation.

-

Conclusion